molecular formula C13H13BrN2OS B14910581 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine

4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine

Cat. No.: B14910581
M. Wt: 325.23 g/mol
InChI Key: PVTGIBUTYLTIPL-UHFFFAOYSA-N
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Description

4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its biological activity, while the morpholine ring is often used to enhance the solubility and stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring, followed by the reaction with morpholine under basic conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Scientific Research Applications

4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with essential enzymes . In anticancer studies, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazole and morpholine rings in 4-(4-(3-Bromophenyl)thiazol-2-yl)morpholine makes it unique. The thiazole ring contributes to its biological activity, while the morpholine ring enhances its solubility and stability.

Properties

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

4-[4-(3-bromophenyl)-1,3-thiazol-2-yl]morpholine

InChI

InChI=1S/C13H13BrN2OS/c14-11-3-1-2-10(8-11)12-9-18-13(15-12)16-4-6-17-7-5-16/h1-3,8-9H,4-7H2

InChI Key

PVTGIBUTYLTIPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC(=CC=C3)Br

Origin of Product

United States

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